molecular formula C21H24N4O3 B10988082 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10988082
M. Wt: 380.4 g/mol
InChI Key: SNMDTVGEILOYQW-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The piperazine and pyridine moieties are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H24N4O3/c1-23-16(14-15-17(27-2)7-8-18(28-3)20(15)23)21(26)25-12-10-24(11-13-25)19-6-4-5-9-22-19/h4-9,14H,10-13H2,1-3H3

InChI Key

SNMDTVGEILOYQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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